N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide
CAS No.:
Cat. No.: VC20196321
Molecular Formula: C22H21N5O2
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O2 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 7-benzyl-N-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C22H21N5O2/c1-3-24-21(28)16-12-17-20(25-19-14(2)8-7-11-26(19)22(17)29)27(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3,(H,24,28) |
| Standard InChI Key | ZRSRMDPANHHZGK-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4 |
Introduction
N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide is a complex organic compound featuring multiple heterocyclic rings. It belongs to a broader class of pyrimidine derivatives, which have garnered significant attention for their potential pharmacological applications. The compound's unique structure includes various functional groups that contribute to its chemical properties and biological activities.
Synthesis and Chemical Reactivity
The synthesis of N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide typically involves multi-step synthetic routes. These pathways may include various organic reactions such as condensation, cyclization, and substitution reactions, which highlight the compound's versatility in synthetic organic chemistry.
Comparison with Similar Compounds
N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide shares structural similarities with other compounds, such as N-benzyl-N-(4-methylphenyl)urea and ethyl 2-imino derivatives, which exhibit antitumor and antimicrobial activities, respectively. The unique multi-ring structure of this compound differentiates it from others in its class.
Data Table: Comparison of Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(4-methylphenyl)urea | Similar imino group | Antitumor |
| Ethyl 2-imino derivative | Pyrimidine core | Antimicrobial |
| 10-Methyl pyrido derivatives | Dihydropyridine structure | CNS effects |
| N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide | Multi-ring structure | Potential pharmacological applications |
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